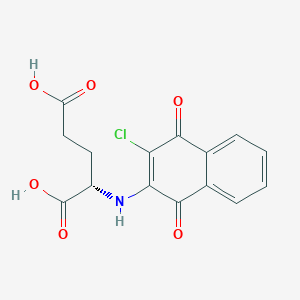
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- is a synthetic compound that has been widely used in scientific research. It is also known as MK-801 and is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- acts as a non-competitive antagonist of the NMDA receptor. It binds to the receptor site and blocks the ion channel, preventing the influx of calcium ions into the cell. This inhibition of the NMDA receptor activity leads to the modulation of various neurotransmitter systems, including dopamine, serotonin, and acetylcholine.
生化学的および生理学的効果
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- has been shown to have significant biochemical and physiological effects. It has been demonstrated to reduce the excitotoxicity associated with excessive glutamate release, which is a major contributor to neuronal damage in various neurological disorders. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- in lab experiments include its potent and selective action on the NMDA receptor, which makes it an ideal tool for studying the role of this receptor in various neurological and psychiatric disorders. However, its limitations include its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
将来の方向性
There are several future directions for the use of L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- in scientific research. These include the development of more selective and potent NMDA receptor antagonists, the exploration of its potential therapeutic applications in various neurological and psychiatric disorders, and the investigation of its effects on other neurotransmitter systems. Additionally, the use of L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- in combination with other drugs may lead to the development of more effective treatments for these disorders.
合成法
The synthesis of L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- involves the reaction of 3-chloro-4-hydroxyquinoline-2(1H)-one with ethyl chloroformate to obtain the ethyl ester derivative. This ester is then treated with L-glutamic acid to form the desired compound.
科学的研究の応用
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- has been extensively used in scientific research to study the NMDA receptor and its role in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and anxiety disorders.
特性
CAS番号 |
180179-63-9 |
|---|---|
製品名 |
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- |
分子式 |
C15H12ClNO6 |
分子量 |
337.71 g/mol |
IUPAC名 |
(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]pentanedioic acid |
InChI |
InChI=1S/C15H12ClNO6/c16-11-12(17-9(15(22)23)5-6-10(18)19)14(21)8-4-2-1-3-7(8)13(11)20/h1-4,9,17H,5-6H2,(H,18,19)(H,22,23)/t9-/m0/s1 |
InChIキー |
PKJVFMMDUMVWLU-VIFPVBQESA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(CCC(=O)O)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(CCC(=O)O)C(=O)O |
その他のCAS番号 |
180179-63-9 |
同義語 |
(2S)-2-[(3-chloro-1,4-dioxo-naphthalen-2-yl)amino]pentanedioic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



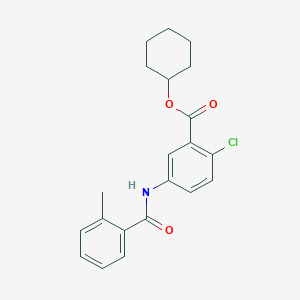
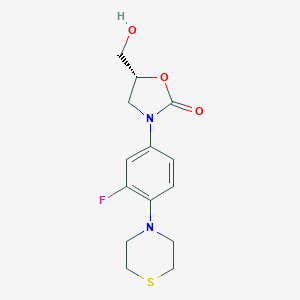
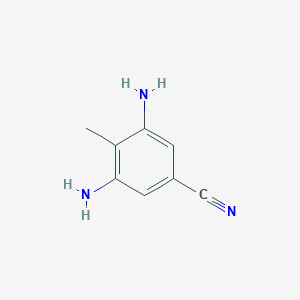
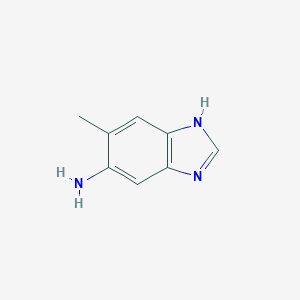
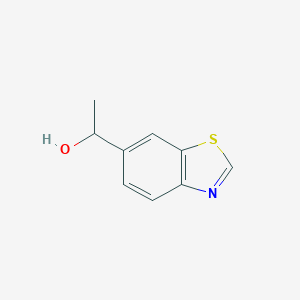
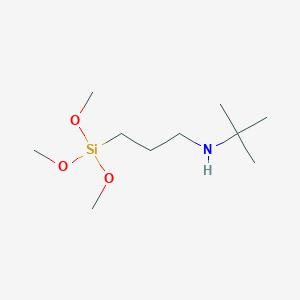
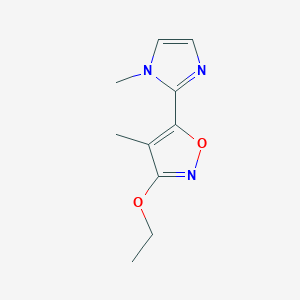
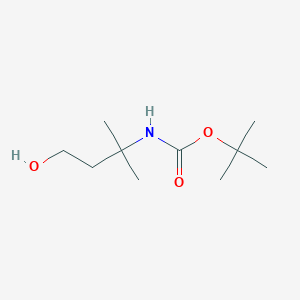
![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)
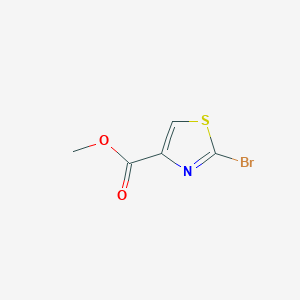
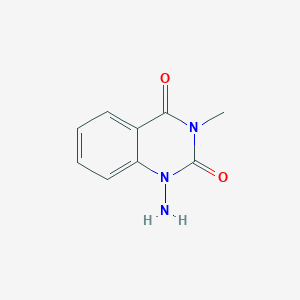
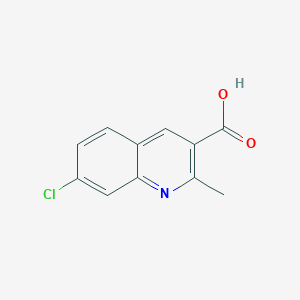
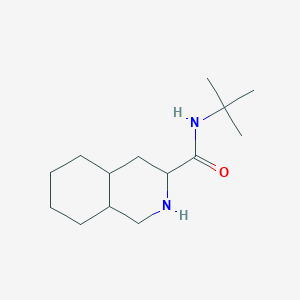
![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B71080.png)